2,2,6-Trimethyloctane

Descripción

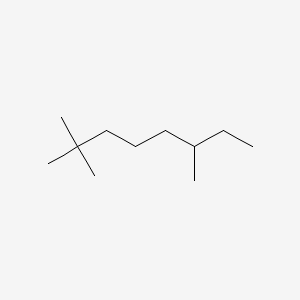

Structure

3D Structure

Propiedades

IUPAC Name |

2,2,6-trimethyloctane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24/c1-6-10(2)8-7-9-11(3,4)5/h10H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIHFQKVSFKHGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334819 | |

| Record name | 2,2,6-Trimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62016-28-8 | |

| Record name | 2,2,6-Trimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Systematic Nomenclature and Isomeric Considerations of 2,2,6 Trimethyloctane

Principles of IUPAC Nomenclature for Branched Octanes

The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules for naming organic compounds to ensure clarity and avoid ambiguity. For branched alkanes such as 2,2,6-trimethyloctane, the nomenclature is determined by the following principles:

Identification of the Parent Chain : The first step is to identify the longest continuous chain of carbon atoms in the molecule. In the case of this compound, the longest chain consists of eight carbon atoms, making it a derivative of octane (B31449).

Numbering the Parent Chain : The parent chain is numbered from the end that gives the substituents (the branches) the lowest possible locants (numbers). For this compound, numbering from one end would assign the methyl groups to positions 2, 2, and 6, while numbering from the other end would result in positions 3, 7, and 7. According to the lowest locant rule, the former is correct.

Naming the Substituents : Each branch is named as an alkyl group (e.g., methyl, ethyl). In this case, there are three methyl (-CH₃) groups.

Alphabetical Order and Prefixes : If different substituents are present, they are listed in alphabetical order. When multiple identical substituents are present, prefixes such as di-, tri-, tetra-, etc., are used to indicate their number. These prefixes are not considered for alphabetization purposes.

Final Assembly of the Name : The complete name is assembled by indicating the locants of the substituents, followed by the substituent names and the name of the parent alkane. Thus, the name this compound precisely describes an octane chain with two methyl groups on the second carbon and one methyl group on the sixth carbon.

Structural Isomerism within the Trimethyloctane Class

Structural isomers are molecules that have the same molecular formula but different structural formulas. Trimethyloctane, with the molecular formula C₁₁H₂₄, exists as numerous structural isomers, each with unique physical and chemical properties due to the different arrangement of atoms. ontosight.ai

The placement of the three methyl groups along the octane backbone leads to a variety of isomers. The properties of these isomers, such as boiling point and density, are influenced by the degree of branching. Generally, increased branching leads to a lower boiling point due to the reduction in surface area and weaker van der Waals forces between molecules.

Below is a comparison of this compound with some of its other isomers:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| This compound | C₁₁H₂₄ | 156.31 | 172.3 - 174 | 0.7349 - 0.742 |

| 2,3,6-Trimethyloctane (B13934434) | C₁₁H₂₄ | 156.31 | 145 - 147 | ~0.76 |

| 2,4,7-Trimethyloctane (B14564517) | C₁₁H₂₄ | 156.31 | 177 | Not available |

| 2,5,6-Trimethyloctane (B13943580) | C₁₁H₂₄ | 156.31 | 178 | 0.747 |

Data sourced from multiple chemical databases. ontosight.ailookchem.comchemnet.comchemsrc.comlookchem.com

As the table demonstrates, even subtle shifts in the positions of the methyl groups can lead to noticeable differences in physical properties like the boiling point.

Stereochemical Aspects of Branched Alkane Structures

Stereochemistry refers to the three-dimensional arrangement of atoms and molecules and its effect on chemical reactions. In branched alkanes, stereoisomerism can arise from the presence of chiral centers. A chiral center is typically a carbon atom that is bonded to four different groups.

In the structure of this compound, the carbon atom at the sixth position is a chiral center. It is attached to four distinct groups:

A hydrogen atom (-H)

A methyl group (-CH₃)

An ethyl group (-CH₂CH₃)

A 4,4-dimethylpentyl group (-(CH₂)₃C(CH₃)₃)

Due to this chiral center, this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These are designated as (R)-2,2,6-trimethyloctane and (S)-2,2,6-trimethyloctane. While enantiomers have identical physical properties such as boiling point and density, they rotate plane-polarized light in opposite directions and may interact differently with other chiral molecules. ChemSpider indicates the presence of one stereocenter in this compound. chemspider.com

In contrast, some other trimethyloctane isomers may have more than one chiral center or none at all. For instance, 2,4,7-trimethyloctane possesses three chiral centers at positions 2, 4, and 7. nih.gov The presence and configuration of these stereocenters significantly increase the number of possible stereoisomers for a given structural isomer.

Reaction Pathways and Transformation Studies of 2,2,6 Trimethyloctane

Oxidation Reactions and Product Characterization

The oxidation of alkanes, including branched isomers like 2,2,6-trimethyloctane, is a critical process in combustion and atmospheric chemistry. While specific studies on the detailed oxidation product characterization of this compound are not extensively documented in publicly available literature, general principles of alkane oxidation can be applied. The combustion of high-molecular-weight branched alkanes is essential for the development of surrogate models for conventional and alternative fuels researchgate.net.

Under controlled oxidation, the reaction proceeds via a free-radical mechanism, leading to the formation of a complex mixture of oxygenated products. The initial step involves the abstraction of a hydrogen atom to form an alkyl radical. The stability of the resulting radical dictates the primary site of oxidation. In this compound, the tertiary hydrogen at the C6 position is more susceptible to abstraction than the primary and secondary hydrogens.

Subsequent reactions with oxygen lead to the formation of hydroperoxides, which can then decompose to form various products, including:

Alcohols: Formed by the termination of alkyl radicals with hydroxyl radicals.

Ketones and Aldehydes: Resulting from the decomposition of hydroperoxides.

Carboxylic Acids: Formed through further oxidation of aldehydes.

The characterization of these products typically involves techniques such as gas chromatography-mass spectrometry (GC-MS) to separate and identify the various components of the product mixture.

Substitution Reactions (e.g., Halogenation)

Substitution reactions, particularly halogenation, are a common way to functionalize alkanes. The halogenation of this compound would proceed via a free-radical chain mechanism, typically initiated by UV light or heat wikipedia.org. This process involves initiation, propagation, and termination steps .

The regioselectivity of the reaction depends on the stability of the alkyl radical intermediate. For this compound, the order of reactivity for hydrogen abstraction is tertiary > secondary > primary. This means the initial substitution of a halogen atom is most likely to occur at the C6 position.

However, free-radical halogenation is often unselective, leading to a mixture of mono-, di-, and poly-halogenated products wikipedia.org. The distribution of these products is influenced by the reaction conditions, such as the concentration of the halogen and the alkane.

Table 1: Predicted Major Monohalogenated Products of this compound

| Product Name | Position of Halogen |

|---|---|

| 6-Halo-2,2,6-trimethyloctane | C6 (tertiary) |

| 3-Halo-2,2,6-trimethyloctane | C3 (secondary) |

| 4-Halo-2,2,6-trimethyloctane | C4 (secondary) |

| 5-Halo-2,2,6-trimethyloctane | C5 (secondary) |

Note: The relative yields would depend on the specific halogen and reaction conditions.

Isomerization Pathways and Mechanisms

Isomerization is a crucial reaction for improving the octane (B31449) number of alkanes in gasoline. The process involves rearranging the carbon skeleton to form more highly branched isomers walshmedicalmedia.com. For this compound, isomerization would lead to other C11 isomers.

The mechanism of alkane isomerization typically involves the formation of a carbenium ion intermediate on an acidic catalyst surface walshmedicalmedia.com. This intermediate can then undergo skeletal rearrangements, such as hydride and methyl shifts, to form different isomers.

Various catalyst systems are employed for alkane isomerization, each with its own advantages and disadvantages.

Zeolite-Catalyzed Processes: Zeolites are microporous aluminosilicate (B74896) minerals that are widely used as catalysts in the petrochemical industry. Their well-defined pore structures can provide shape selectivity for certain isomers. For the isomerization of long-chain alkanes, bifunctional catalysts containing a noble metal (like platinum) on an acidic zeolite support are often used ntu.ac.ukscilit.com. The metal sites facilitate dehydrogenation to form an alkene, which then migrates to an acid site to form a carbenium ion and isomerize.

Friedel-Crafts Catalysts: Lewis acids such as aluminum chloride (AlCl₃), often in the presence of a promoter like HCl, can also catalyze alkane isomerization. These catalysts are highly active but can be corrosive and difficult to handle.

Table 2: Common Catalyst Systems for Alkane Isomerization

| Catalyst Type | Active Sites | Typical Operating Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Zeolites (e.g., Pt/H-Beta) | Metal (Pt) and Acid (Brønsted) | 200-350°C, H₂ pressure | High stability, regenerable, shape selectivity | Can be prone to deactivation by coking |

| Friedel-Crafts (e.g., AlCl₃/HCl) | Lewis Acid | Lower temperatures (e.g., < 100°C) | High activity | Corrosive, difficult to handle and separate |

The distribution of isomers in an isomerization reaction is governed by both thermodynamics and kinetics walshmedicalmedia.com.

Thermodynamic Control: At higher temperatures and longer reaction times, the product distribution will approach thermodynamic equilibrium, favoring the most stable isomers. Generally, more highly branched alkanes are thermodynamically more stable.

Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest will predominate. The kinetically favored product is the one with the lowest activation energy for its formation.

Alkane isomerization reactions are typically mildly exothermic, meaning that lower temperatures favor the formation of the more branched, thermodynamically stable isomers walshmedicalmedia.com. However, higher temperatures are often required to achieve a reasonable reaction rate walshmedicalmedia.com. Therefore, a compromise between temperature and catalyst activity is necessary to optimize the yield of desired isomers.

Cracking and Pyrolysis Studies (e.g., Catalytic Cracking)

Cracking and pyrolysis are processes that involve the breaking of carbon-carbon bonds in larger hydrocarbon molecules to form smaller, more valuable ones, such as gasoline components and light olefins psu.edusemanticscholar.org.

In the case of this compound, cracking would lead to a variety of smaller alkanes and alkenes. The specific product distribution depends on the process conditions (temperature, pressure, and catalyst).

A key elementary step in the free-radical mechanism of thermal cracking (pyrolysis) and in the carbenium ion mechanism of catalytic cracking is beta-scission acs.org. This process involves the cleavage of a C-C bond that is in the beta position relative to the radical center or the positive charge.

For a radical formed by hydrogen abstraction from this compound, several beta-scission pathways are possible, leading to different sets of products. For example, if a radical is formed at the C5 position, beta-scission could cleave the C3-C4 bond or the C6-C7 bond.

Table 3: Illustrative Beta-Scission Products from a C5 Radical of this compound

| Cleaved Bond | Resulting Alkene | Resulting Alkyl Radical |

|---|---|---|

| C3-C4 | 1-Butene | 2,2-Dimethylhexyl radical |

The relative rates of these scission reactions depend on the stability of the resulting radical and alkene products.

Advanced Spectroscopic Characterization in Academic Research

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical tool that measures the interaction of infrared radiation with a molecule. This interaction causes molecular vibrations, such as stretching and bending of bonds. libretexts.org Since different functional groups absorb infrared radiation at characteristic frequencies, an IR spectrum provides a unique "fingerprint" of the molecule. scispace.com

For an alkane like 2,2,6-trimethyloctane, the IR spectrum is characterized by absorptions arising from carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. While C-C bond vibrations are typically weak and found in the complex fingerprint region (below 1500 cm⁻¹), the C-H vibrations are highly diagnostic. orgchemboulder.comlibretexts.org

The primary vibrational modes for this compound include:

C-H Stretching: Absorptions from sp³-hybridized C-H bonds in alkanes occur in the 2850–3000 cm⁻¹ region. uobabylon.edu.iq The spectrum of this compound will show strong bands in this area corresponding to the various methyl (-CH₃), methylene (B1212753) (-CH₂), and methine (-CH) groups.

C-H Bending (Deformation): These vibrations occur at lower frequencies and are crucial for identifying specific structural motifs. spcmc.ac.in

Methyl (-CH₃) groups exhibit a characteristic symmetric bending (umbrella mode) around 1375 cm⁻¹ and an asymmetric bending near 1460 cm⁻¹. spcmc.ac.in

Methylene (-CH₂) groups show a scissoring vibration around 1465 cm⁻¹. spcmc.ac.in

The presence of specific branching patterns in this compound, such as the gem-dimethyl group at the C2 position and the methyl group at the C6 position, leads to distinct features. A gem-dimethyl group (as part of a tert-butyl group) typically results in two C-H bending bands, one near 1390 cm⁻¹ and a stronger one around 1370 cm⁻¹. spcmc.ac.in The single methyl group at C6 also contributes to absorption in the 1385-1380 cm⁻¹ range. spcmc.ac.in

Vapor-phase IR spectra for this compound are available in spectral databases, confirming these characteristic absorption patterns. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Structural Feature |

|---|---|---|

| C-H Stretch | 2850 - 3000 | All CH₃, CH₂, and CH groups |

| -CH₂- Scissoring | ~1465 | Methylene groups in the octane (B31449) chain |

| -CH₃ Asymmetric Bend | ~1460 | All methyl groups |

| -C(CH₃)₂ Bend (t-butyl like) | 1395 - 1385 and ~1370 | Gem-dimethyl group at C2 position |

| -CH₃ Symmetric Bend | 1385 - 1375 | Methyl group at C6 position |

Coupled Spectroscopic Techniques in Research

To overcome the limitations of individual analytical methods and to analyze complex mixtures or elucidate intricate structures, researchers often employ coupled (or hyphenated) techniques. These methods combine the separation power of chromatography with the identification capabilities of spectroscopy. mercury-training.com

Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile, nonpolar compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful coupled technique. researchgate.net

Gas Chromatography (GC): The GC component separates individual compounds from a mixture based on their boiling points and interactions with a stationary phase in a capillary column. frontiersin.org This allows for the isolation of this compound from other isomers or components in a sample.

Mass Spectrometry (MS): As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting molecular ion and its fragmentation pattern are detected. shimadzu.com For branched alkanes, fragmentation preferentially occurs at the branching points to form more stable carbocations. whitman.edu The mass spectrum of this compound shows a characteristic fragmentation pattern that can be used for definitive identification, with major peaks often corresponding to the loss of alkyl fragments at the C2 and C6 positions. nih.gov

Advanced and Emerging Coupled Techniques

In academic research, other sophisticated coupled techniques are used to study hydrocarbons and related materials:

Two-Dimensional Nuclear Magnetic Resonance (2D NMR): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide detailed information about the connectivity of atoms within a molecule. wikipedia.org For complex mixtures of branched and linear alkanes, 2D NMR can discriminate between different isomers where 1D NMR spectra would be too convoluted. nih.gov

GC coupled with Tandem Mass Spectrometry (GC-MS/MS): This technique enhances the specificity of MS by selecting a specific fragment ion and inducing further fragmentation. This is particularly useful for distinguishing between closely related isomers of branched alkanes in complex matrices like petroleum or environmental samples. osti.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): Coupled with a mass spectrometer (GC×GC-MS), this powerful separation technique provides greatly enhanced resolution for extremely complex hydrocarbon mixtures, such as those found in crude oil and fuels. mercury-training.com

These coupled methods are indispensable in fields like petrochemistry, environmental analysis, and metabolomics for the unambiguous identification and quantification of specific branched alkanes like this compound. lyellcollection.org

| Technique | Principle | Information Provided for this compound | Research Application |

|---|---|---|---|

| GC-MS | Separation by GC, followed by MS fragmentation analysis. | Retention time for separation; mass spectrum with unique fragmentation pattern for identification. whitman.edu | Identification in fuels, environmental samples, and chemical products. researchgate.net |

| 2D NMR (e.g., COSY, HSQC) | Correlation of nuclear spins through bonds. | Detailed connectivity map of protons and carbons, confirming the branching structure. wikipedia.org | Unambiguous structural elucidation of new compounds or complex isomers. |

| GC-MS/MS | GC separation followed by multi-stage mass analysis. | Highly specific fragmentation pathways for distinguishing isomers. osti.gov | Analysis of trace amounts of specific isomers in complex biological or geological samples. osti.gov |

Chromatographic Separation and Quantitative Analysis Methodologies

Gas Chromatography (GC) Techniques

Gas chromatography is a cornerstone for the analysis of volatile and semi-volatile organic compounds like 2,2,6-trimethyloctane. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column.

The selection of an appropriate capillary column is the most critical step in developing a robust GC method for alkane separation. fishersci.ca The choice is dictated by four key parameters: stationary phase, column internal diameter (I.D.), film thickness, and column length. fishersci.catrajanscimed.com

For separating non-polar compounds like alkanes, the principle of "like dissolves like" applies, making non-polar stationary phases the most suitable choice. fishersci.ca These phases separate analytes primarily based on their boiling points and van der Waals forces. fishersci.ca Common non-polar stationary phases used for alkane analysis include 100% dimethylpolysiloxane and 5% phenyl-polysiloxane. fujifilm.com Methyl-branched alkanes can be effectively separated on non-polar capillary columns, with elution patterns being consistent with chain length and branching positions. unl.edu

The physical dimensions of the column also play a crucial role. Narrower internal diameter columns (e.g., 0.25 mm) offer higher efficiency and better resolution, while wider bore columns have a higher sample capacity. fishersci.cafujifilm.com Film thickness affects the retention of analytes; thicker films are better for highly volatile compounds, whereas thinner films are suitable for high molecular weight compounds. fujifilm.com Column length impacts both resolution and analysis time; longer columns provide better separation but at the cost of longer run times. trajanscimed.com

Table 1: Capillary Column Parameter Effects on Alkane Separation

| Parameter | Effect on Separation | Typical Choice for Alkanes |

|---|---|---|

| Stationary Phase | Governs selectivity based on polarity. | Non-polar (e.g., 100% dimethylpolysiloxane) |

| Internal Diameter | Affects efficiency and sample capacity. | 0.25 mm I.D. for a balance of efficiency and capacity. |

| Film Thickness | Influences retention time and capacity. | 0.25 µm to 1.0 µm, depending on the volatility of the specific alkanes. |

| Column Length | Impacts resolution and analysis time. | 15 m to 30 m is common for standard analyses. |

For samples containing a mixture of compounds with a wide range of boiling points, such as crude oil fractions or environmental samples, isothermal GC (maintaining a constant column temperature) is often inadequate. scribd.com Temperature programming, which involves increasing the column oven temperature during the analysis, is essential for efficient separation. scribd.comphenomenex.com This technique allows for the elution of both volatile and high-boiling point compounds in a single run, resulting in improved peak shapes, better resolution, and shorter analysis times. phenomenex.comchromatographyonline.com

An optimized temperature program consists of:

Initial Temperature and Hold Time : A low initial temperature is set to ensure good resolution of the most volatile components. For splitless injection, this is often set about 20°C below the boiling point of the sample solvent. chromatographyonline.com

Ramp Rate : The rate at which the temperature is increased. A typical starting ramp rate for method development is 10°C per minute. chromatographyonline.com Slower ramp rates can improve the separation of closely eluting compounds.

Final Temperature and Hold Time : The final temperature should be high enough to ensure the elution of the least volatile components in the sample. chromatographyonline.com A hold at this temperature helps to "bake out" any remaining high-boiling compounds from the column.

Table 2: Example of a Generic Temperature Program for Alkane Analysis

| Step | Parameter | Value | Purpose |

|---|---|---|---|

| 1 | Initial Temperature | 40°C | To resolve highly volatile compounds. |

| 2 | Initial Hold Time | 2 minutes | To allow for sample focusing at the head of the column. |

| 3 | Ramp Rate | 10°C/minute | To elute compounds in order of increasing boiling point. |

| 4 | Final Temperature | 300°C | To elute high-boiling point alkanes. |

| 5 | Final Hold Time | 10 minutes | To clean the column of any remaining residues. |

When analyzing highly complex mixtures containing hundreds or even thousands of components, such as petroleum products, one-dimensional GC may not provide sufficient resolving power. mosh-moah.de Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that offers significantly increased peak capacity and separation. sepsolve.com

In GCxGC, the sample is subjected to two distinct separation stages. sepsolve.com It involves two columns connected by a modulator. The primary column typically separates compounds based on their volatility (boiling point), similar to conventional GC. sepsolve.com The modulator then traps small, sequential fractions of the eluent from the first column and re-injects them onto a second, shorter column, which has a different stationary phase (e.g., based on polarity). sepsolve.com This results in a highly structured two-dimensional chromatogram where compounds are grouped by their chemical class, greatly simplifying the analysis of complex hydrocarbon samples. mosh-moah.degcms.cz This technique is particularly useful for separating isomers and identifying minor components that would be co-eluted and hidden in a one-dimensional analysis. sepsolve.com

Hyphenated Techniques for Identification and Quantification

While GC provides excellent separation, it does not inherently identify the separated compounds. For this, it is coupled with a detector that can provide structural information, most commonly a mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for the identification and quantification of volatile organic compounds like this compound. rsc.org As components elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are typically bombarded with electrons (electron ionization, EI), causing them to fragment into charged ions.

The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound. This spectrum serves as a chemical "fingerprint." The fragmentation pattern of this compound, like other branched alkanes, will show characteristic fragment ions that allow for its unambiguous identification. orientjchem.org Quantification is achieved by integrating the area of a specific ion peak or the total ion chromatogram (TIC) peak and comparing it to the response of a known standard. acs.org

The identification of a compound separated by GC-MS is confirmed by comparing its experimentally obtained mass spectrum with reference spectra contained in extensive databases. jordilabs.com The National Institute of Standards and Technology (NIST) maintains the most widely used and comprehensive mass spectral reference library. jordilabs.comsisweb.com Publicly accessible databases like PubChem also contain mass spectral information for a vast number of compounds, including this compound. nih.gov

When an unknown peak is detected, its mass spectrum is searched against the library. The search algorithm calculates a "match factor" or "similarity score" (typically on a scale up to 999 or 1000) that indicates how well the unknown spectrum matches a library spectrum. jordilabs.com A high match factor (>900 is generally considered excellent) provides strong evidence for the identification of the compound. jordilabs.com These libraries also often include gas chromatography retention index data, which provides an additional layer of confirmation for the identification. sisweb.comnih.gov

Table 3: Mass Spectral Data for this compound from the NIST Library

| Source | Library | Top m/z Peak | Other Major m/z Peaks |

|---|---|---|---|

| PubChem (NIST Data) nih.gov | Main Library | 57 | 43, 71, 41, 85 |

Sample Preparation and Volatile Compound Extraction for Chromatographic Analysis

The choice of extraction technique is crucial for the analysis of volatile organic compounds (VOCs) like this compound. The method selected depends on the sample matrix (e.g., solid, liquid, gas), the concentration of the analyte, and the desired sensitivity. Common techniques aim to efficiently transfer the volatile analytes from the sample into the gas phase for GC analysis, minimizing interference from the sample matrix.

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique ideal for extracting volatile compounds from various matrices. rsc.orgmdpi.com The method utilizes a fused-silica fiber coated with a stationary phase (a polymer or adsorbent). ukm.my When the fiber is exposed to a sample, analytes partition from the sample matrix onto the fiber coating until an equilibrium is reached. The fiber can be exposed directly to a liquid or solid sample or to the headspace (the gas phase above the sample) for more volatile compounds. ukm.my

Headspace SPME is particularly suitable for alkanes. ukm.my The process involves placing the sample in a sealed vial, allowing the volatile analytes to equilibrate into the headspace, and then exposing the SPME fiber to this vapor phase. After a set extraction time, the fiber, now containing the concentrated analytes, is withdrawn and inserted directly into the hot injector port of a gas chromatograph, where the analytes are thermally desorbed for analysis. ukm.my

The efficiency of the SPME process is influenced by several factors that must be optimized to achieve reliable and reproducible results. These parameters include the type of fiber coating, extraction time, temperature, and sample matrix modifications (e.g., salt addition). cabidigitallibrary.org For instance, a 100-µm polydimethylsiloxane (B3030410) (PDMS) fiber is commonly used for hydrocarbon analysis. ukm.my

Table 1: Key Parameters in SPME Optimization

| Parameter | Description | Typical Considerations for Alkanes |

|---|---|---|

| Fiber Coating | The stationary phase on the fiber determines its selectivity. | Non-polar coatings like Polydimethylsiloxane (PDMS) are effective for non-polar alkanes. |

| Extraction Mode | Direct immersion in the sample or exposure to the headspace. | Headspace mode is preferred for volatile alkanes to avoid matrix interference. |

| Extraction Time | The duration the fiber is exposed to the sample. | Must be sufficient to reach equilibrium or a consistent pre-equilibrium state. Optimization is crucial. ukm.my |

| Extraction Temperature | Affects the vapor pressure of analytes and the partitioning equilibrium. | Higher temperatures increase the volatility of alkanes, facilitating their transfer to the headspace. ukm.my |

| Agitation | Stirring or vibrating the sample. | Speeds up the equilibration process by facilitating the mass transfer of analytes to the headspace and fiber. |

| Salt Addition | Modifies the sample matrix ionic strength. | Adding salt (e.g., NaCl) can decrease the solubility of organic compounds in aqueous samples, promoting their release into the headspace. cabidigitallibrary.org |

Headspace analysis is a technique used to measure the concentration of volatile compounds by analyzing the gas phase in equilibrium with the sample in a sealed container. iltusa.com It is a clean method that avoids direct injection of complex sample matrices, which could contaminate the GC system. tandfonline.com

There are two main types of headspace analysis:

Static Headspace Sampling: In this method, a sample is placed in a sealed vial and heated to a specific temperature to allow volatile compounds to move from the liquid or solid phase into the headspace. tandfonline.comthermofisher.com Once equilibrium is reached, a portion of the gas in the headspace is collected with a gas-tight syringe or an automated sampler and injected into the GC. tandfonline.comnih.gov This technique is well-suited for the analysis of light or highly volatile compounds in various sample matrices. thermofisher.com

Dynamic Headspace Sampling (Purge-and-Trap): This is often the most sensitive technique for volatile analysis. thermofisher.com An inert gas, such as helium, is bubbled (purged) through the sample, stripping the volatile compounds and carrying them to a trap containing an adsorbent material. tandfonline.comthermofisher.com This process effectively concentrates the analytes from the entire sample volume. After trapping, the adsorbent is rapidly heated, desorbing the volatile compounds into the GC for analysis. This method is capable of achieving lower detection limits compared to static headspace analysis. thermofisher.com

Table 2: Comparison of Headspace Analysis Techniques

| Feature | Static Headspace | Dynamic Headspace (Purge-and-Trap) |

|---|---|---|

| Principle | Equilibrium between sample and headspace in a sealed vial. tandfonline.com | Inert gas strips volatiles from the sample, which are then concentrated on a trap. thermofisher.com |

| Sensitivity | Generally lower. | Generally higher, more effective for trace analysis. thermofisher.com |

| Complexity | Simpler instrumentation and procedure. cdc.gov | More complex setup with purger, trap, and desorber. |

| Sample Throughput | Higher. | Lower. |

| Applications | Good for high-concentration volatiles. | Ideal for trace-level VOCs in environmental samples. thermofisher.com |

Solvent extraction is a traditional method that involves using a liquid solvent to selectively dissolve and isolate target compounds from a sample matrix. youtube.com The fundamental principle is based on the differential solubility of compounds in two immiscible liquids, typically an aqueous phase and an organic solvent. youtube.com For non-polar compounds like this compound, non-polar organic solvents such as hexane (B92381) or dichloromethane (B109758) are effective. researchgate.net

Modern variations of this technique, such as Accelerated Solvent Extraction (ASE), offer significant improvements in efficiency and speed. ASE uses conventional solvents at elevated temperatures and pressures, which enhances the extraction process. researchgate.netresearchgate.net These conditions increase the solubility of analytes and the solvent's ability to penetrate the sample matrix, resulting in shorter extraction times (often less than 15 minutes) and reduced solvent consumption compared to traditional methods like Soxhlet extraction. researchgate.netresearchgate.net After extraction, the solvent containing the analyte may need to be concentrated before GC analysis. iltusa.com

Liquid-liquid extraction can also be employed to separate alkanes from more polar compounds or to purify a sample. google.com The choice of solvent is critical and depends on the specific properties of the target analyte and the sample matrix. google.com

Analytical Challenges in the Separation and Detection of Alkane Isomers

The chromatographic separation of alkane isomers, such as this compound and its structural variants, presents a significant analytical challenge. researchgate.netresearchgate.net Isomers are compounds that have the same molecular formula (for this compound, it is C₁₁H₂₄) but different structural arrangements of atoms. guidechem.comnist.govnih.gov This structural similarity results in very close physicochemical properties, including boiling points and polarities, making their separation difficult. researchgate.netvurup.sk

Key challenges include:

Co-elution: Due to their similar properties, alkane isomers often have very similar retention times on standard GC columns, leading to overlapping peaks or complete co-elution. stackexchange.com This makes individual identification and accurate quantification nearly impossible.

Column Selectivity: Achieving separation requires a GC column with very high selectivity—the ability to differentiate between subtly different molecules. Standard non-polar columns may not provide adequate resolution. Highly specialized stationary phases, such as liquid crystals, or very long capillary columns are often necessary to resolve complex mixtures of isomers. vurup.skstackexchange.com

Mass Spectrometry Identification: While mass spectrometry (MS) is a powerful detection tool, the mass spectra of branched alkane isomers can be very similar, dominated by fragmentation patterns that are not always unique to a single structure. vurup.sk Therefore, confident identification often relies on a combination of chromatographic retention time and mass spectral data, preferably by comparison to an authentic reference standard.

The petrochemical industry faces this challenge when trying to separate linear alkanes from their branched counterparts to increase the octane (B31449) number of gasoline, as branched isomers have higher octane ratings. researchgate.netipb.pt This industrial need drives research into new adsorbent materials and chromatographic phases with tailored pore structures, such as certain metal-organic frameworks (MOFs), that can perform separations based on molecular shape and size. researchgate.netresearchgate.net

Occurrence and Environmental Fate Research

Natural Occurrence in Biological Systems

Research into the natural distribution of 2,2,6-Trimethyloctane has led to its identification in specific fauna, while its presence in flora and the specifics of its endogenous metabolic pathways remain less understood.

Presence in Flora (e.g., Lichens, Plants)

Current scientific literature available through extensive searches does not provide specific evidence of the natural occurrence of this compound in lichens or other plant species. While lichens and plants are known to produce a wide variety of secondary metabolites and volatile organic compounds, direct identification of this compound has not been documented in the reviewed sources.

Detection in Fauna (e.g., Velvet Antler Extracts)

This compound has been identified as a component in extracts derived from velvet antler. A comparative study on the chemical composition of Korean, Russian, and New Zealand velvet antler extracts found that this compound was present in all three types of extracts. This suggests that the compound may be a consistent, though perhaps minor, constituent of velvet antler across different geographical origins of the deer species.

| Source | Compound Detected | Notes |

|---|---|---|

| Korean Velvet Antler Extract | This compound | The compound was identified as one of the hydrocarbons present. |

| Russian Velvet Antler Extract | This compound | Presence of the compound was confirmed. |

| New Zealand Velvet Antler Extract | This compound | Detected as a consistent hydrocarbon component. |

Endogenous Production and Metabolic Pathways

The endogenous production and specific metabolic pathways for this compound in animals have not been clearly elucidated in the available scientific literature. While the metabolism of other branched-chain lipids, such as certain fatty acids, is known to occur in mammals, specific pathways for the breakdown or synthesis of branched-chain alkanes like this compound are not well-documented. Research on microorganisms has shown pathways for the degradation of branched-chain alkanes, but this does not confirm similar endogenous processes in fauna.

Detection in Anthropogenic Sources and Emissions

This compound has been identified in various products and emissions resulting from human activities, particularly in the fuel industry and certain industrial processes.

Components in Fuels (e.g., Gasolines, Aviation Fuels)

This compound is utilized as a blending agent in the production of gasoline. Its addition can enhance the fuel's performance by improving properties such as the octane (B31449) rating and combustion characteristics, which may lead to better engine performance and a reduction in emissions lookchem.com.

While other isomers of trimethyloctane, such as 2,3,6-trimethyloctane (B13934434) and 2,6,6-trimethyloctane, have been identified in analyses of aviation fuels, the specific presence of this compound in aviation fuel is not explicitly detailed in the reviewed literature ncat.edu.

Emissions from Industrial Processes (e.g., Printing Facilities, Aerosol Coatings, Industrial Wastewaters)

Investigations into volatile organic compound (VOC) emissions from industrial activities have detected this compound in specific sectors.

A study focused on the chemical speciation of emissions from aerosol coatings identified this compound as a constituent. The research provided detailed profiles of the organic compounds emitted from various aerosol coating products.

| Source | Compound | Weight Fraction in Total Organic Compounds |

|---|---|---|

| Aerosol Coatings | This compound | 0.0123 |

There is no specific information available in the searched literature detailing the emission of this compound from printing facilities or its presence in industrial wastewaters. While printing processes are known to be a source of various VOCs, the specific identification of this compound has not been reported in the reviewed studies. Similarly, analyses of industrial wastewater composition did not specifically list this compound.

Soil and Aquatic Environmental Dynamics

The environmental fate of this compound in soil and aquatic systems is dictated by a combination of physical, chemical, and biological processes. As a non-polar, hydrophobic compound, its behavior is largely influenced by its low water solubility and high octanol-water partition coefficient (Kow).

Soil Dynamics:

In the soil environment, the primary processes governing the fate of this compound are sorption, volatilization, and biodegradation.

Sorption: Due to its hydrophobic nature, this compound is expected to have a strong affinity for the organic matter fraction of soil. This process, known as sorption, is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates that the compound will be predominantly sorbed to soil particles rather than remaining in the soil water. This sorption reduces its mobility and bioavailability. The Koc for this compound can be estimated from its Kow.

Volatilization: From the soil surface, this compound has the potential to volatilize into the atmosphere. The rate of volatilization is influenced by factors such as soil temperature, moisture content, and air movement. In general, volatilization from moist soils is more significant than from dry soils.

Biodegradation: Microbial degradation is a significant removal pathway for alkanes in soil. copernicus.orgmdpi.com A wide range of soil microorganisms, including bacteria and fungi, are capable of utilizing alkanes as a source of carbon and energy. copernicus.org The biodegradation of branched alkanes like this compound is generally initiated by an oxidation step, often catalyzed by monooxygenase enzymes, to form an alcohol. copernicus.orgmdpi.com This is followed by further oxidation to aldehydes and carboxylic acids, which can then enter central metabolic pathways. mdpi.com The rate of biodegradation is influenced by several factors, including the availability of oxygen (aerobic degradation is generally faster than anaerobic), nutrient levels, temperature, pH, and the presence of a microbial community adapted to hydrocarbon degradation. copernicus.org While branched alkanes can be more resistant to biodegradation than their linear counterparts, many microorganisms have evolved the necessary enzymatic machinery for their breakdown. copernicus.org

Aquatic Dynamics:

In aquatic environments, the fate of this compound is primarily controlled by volatilization, sorption to suspended solids and sediments, and biodegradation.

Volatilization: The tendency of a chemical to partition between water and air is described by its Henry's Law constant. For a compound with a relatively high Henry's Law constant and low water solubility like this compound, volatilization from water to the atmosphere is expected to be a significant process.

Sorption: Similar to the soil environment, this compound will partition to organic matter in suspended solids and bottom sediments in aquatic systems. This process can act as a sink for the compound, removing it from the water column.

Biodegradation: Biodegradation also occurs in aquatic environments, carried out by a diverse population of microorganisms. The principles of aerobic and anaerobic degradation are similar to those in soil, with aerobic processes generally being more rapid. mdpi.com The rate of biodegradation in water is influenced by factors such as oxygen concentration, nutrient availability, and water temperature.

Hydrolysis is not considered a significant degradation pathway for alkanes as they lack hydrolyzable functional groups.

Interactive Data Table: Estimated Environmental Fate Parameters for this compound

| Parameter | Estimated Value | Significance in Environmental Fate |

| Log Kow | 5.9 | High potential for bioaccumulation and sorption to organic matter. |

| Log Koc | 4.5 | Low mobility in soil; strong sorption to soil organic carbon. |

| Henry's Law Constant | > 1 | High potential for volatilization from water. |

| Water Solubility | < 1 mg/L | Low solubility limits its concentration in the aqueous phase. |

Note: These values are estimates based on the compound's structure and may vary depending on environmental conditions.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure) in a molecule. For an alkane like 2,2,6-trimethyloctane, methods such as Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) would be employed.

These calculations would typically start with an initial guess of the molecular geometry, which is then optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the molecular orbitals, calculating the distribution of electronic charge, and determining properties like the ionization potential and electron affinity. For this compound, such calculations would reveal the impact of the methyl branches on the electron distribution of the octane (B31449) backbone.

Computed Properties for this compound

Publicly available databases like PubChem provide some pre-computed molecular properties for this compound. These are typically calculated using various computational models. nih.gov

| Property | Value | Source |

| Molecular Weight | 156.31 g/mol | Computed by PubChem 2.2 |

| XLogP3-AA | 5.4 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 0 | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 5 | Computed by Cactvs 3.4.8.18 |

| Exact Mass | 156.187800766 Da | Computed by PubChem 2.2 |

| Monoisotopic Mass | 156.187800766 Da | Computed by PubChem 2.2 |

| Topological Polar Surface Area | 0 Ų | Computed by Cactvs 3.4.8.18 |

| Heavy Atom Count | 11 | Computed by PubChem |

| Complexity | 86.7 | Computed by Cactvs 3.4.8.18 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of flexible molecules like this compound. An MD simulation models the movement of atoms and molecules over time by solving Newton's equations of motion.

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., in a vacuum or a solvent) and allowing its atoms to move according to a defined force field. The simulation would generate a trajectory of atomic positions over time, from which various conformations and their relative stabilities can be identified. This analysis is crucial for understanding how the molecule behaves at different temperatures and in different environments. The presence of methyl groups introduces steric hindrance that significantly influences the accessible conformations and the energy barriers between them.

Application of Topological Indices (e.g., Wiener Index, q-Wiener Index) in Structure-Property Relationships

Topological indices are numerical descriptors that quantify the topology of a molecular structure. They are widely used in Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies to correlate the structure of a molecule with its physicochemical properties and biological activity. nih.govnthu.edu.tw

For alkanes, the Wiener index is one of the most well-known topological indices. It is calculated as the sum of the distances between all pairs of vertices (carbon atoms) in the molecular graph. The Wiener index has been shown to correlate with properties such as boiling point, density, and viscosity.

While specific calculations for this compound are not published, the methodology would involve representing the molecule as a graph and then applying the mathematical formulas for the desired indices. These calculated indices could then be used in QSPR models to predict various properties of this compound.

Density Functional Theory (DFT) for Reaction Mechanism Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. In the context of reaction mechanisms, DFT can be used to calculate the energies of reactants, products, and transition states. This allows for the determination of activation energies and reaction enthalpies, providing insight into the feasibility and kinetics of a chemical reaction.

For an alkane like this compound, DFT could be used to study various reactions, such as combustion, pyrolysis, or halogenation. For example, in a study of its combustion, DFT could be used to model the abstraction of hydrogen atoms by radicals and the subsequent reaction pathways. A study on branched alkanes has shown that they are thermodynamically more stable than their linear counterparts due to a combination of electrostatic and correlation energy effects. nih.gov

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a flexible molecule like this compound, with multiple rotatable single bonds, a large number of conformers are possible.

Computational methods are essential for identifying the most stable conformers. This is typically done through a process of energy minimization, where the potential energy of a given conformation is calculated and then minimized by adjusting the dihedral angles of the rotatable bonds. This process is repeated for many different starting conformations to explore the potential energy surface and identify the global energy minimum, which corresponds to the most stable conformer. For branched alkanes, the steric interactions between the methyl groups play a significant role in determining the relative energies of different conformers. colostate.edu

Advanced Applications in Material Science and Precursor Chemistry

Role as a Ligand Precursor in Metal-Organic Chemistry (e.g., β-diketonate ligands like 2,2,7-trimethyloctane-3,5-dionate)

The structural framework of trimethyloctane is pivotal in the formation of specialized ligands for metal-organic chemistry. A prominent example is the β-diketonate ligand, 2,2,7-trimethyloctane-3,5-dionate, derived from the constitutional isomer 2,2,7-trimethyloctane. The bulky and branched nature of the trimethyl-substituted alkyl groups in this ligand imparts significant steric hindrance. This steric bulk is a critical feature in the design of metal complexes, influencing their coordination geometry, volatility, and stability.

The presence of sterically demanding ligands like 2,2,7-trimethyloctane-3,5-dionate can prevent the oligomerization of metal complexes, leading to monomeric species with enhanced volatility. This property is highly desirable for applications in chemical vapor deposition. Furthermore, the electronic effects of the alkyl groups can modulate the reactivity of the central metal ion. The synthesis of such sterically hindered β-diketonate ligands allows for the fine-tuning of the properties of the resulting metal complexes for specific applications in materials science.

Application in Organometallic Vapor Phase Epitaxy (OMVPE) Precursors

Organometallic Vapor Phase Epitaxy (OMVPE), a technique for depositing thin crystalline films, relies on volatile and thermally stable precursor compounds. Metal complexes incorporating β-diketonate ligands with branched alkyl moieties, such as 2,2,7-trimethyloctane-3,5-dionate, are excellent candidates for OMVPE precursors.

A notable example is the use of bis(2,2,7-trimethyloctane-3,5-dionato) copper(II) for the deposition of thin copper films. The branched alkyl groups of the ligand enhance the volatility of the copper complex, allowing it to be transported in the gas phase to a substrate surface. Upon thermal decomposition, the complex releases the copper atoms, which then form a thin, uniform film. The choice of ligand is crucial in controlling the deposition process and the quality of the resulting film. The thermal stability of the precursor ensures that it does not decompose prematurely in the gas phase, while its volatility allows for efficient transport to the substrate.

Synthesis and Characterization of Metal Chelates with Branched Alkane Moieties

The synthesis of metal chelates with sterically hindered β-diketonate ligands like 2,2,7-trimethyloctane-3,5-dionate involves the reaction of the β-diketone with a suitable metal salt, often in the presence of a base. The resulting metal complexes can be characterized by a variety of analytical techniques to determine their structure and properties.

For instance, bis(2,2,7-trimethyloctane-3,5-dionato) copper(II) has been synthesized and characterized for its application in thin film deposition. Spectroscopic methods such as infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy can confirm the coordination of the ligand to the metal center. X-ray crystallography can provide detailed information about the molecular structure, including bond lengths and angles, revealing how the bulky alkyl groups influence the coordination environment of the metal ion. Thermal analysis techniques, such as thermogravimetric analysis (TGA), are employed to assess the volatility and thermal stability of the metal chelates, which are critical parameters for their use as OMVPE precursors.

Below is an interactive data table summarizing the properties of a representative metal chelate.

| Property | Value |

| Compound Name | Bis(2,2,7-trimethyloctane-3,5-dionato) copper(II) |

| Molecular Formula | C22H38CuO4 |

| Application | Precursor for copper thin film deposition |

| Characterization Techniques | IR Spectroscopy, UV-Vis Spectroscopy, X-ray Crystallography, TGA |

Supercritical Fluid Extraction and Solubility Studies

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), are environmentally benign solvents with tunable properties that are attractive for various chemical processes, including extraction and materials processing. The solubility of compounds in supercritical fluids is highly dependent on their molecular structure.

Research has shown that branched alkanes exhibit significantly higher solubility in supercritical CO₂ compared to their linear counterparts of the same molecular weight. This enhanced solubility is attributed to the disruption of the efficient packing of the linear alkanes, making them more amenable to solvation by the supercritical fluid. While specific solubility data for 2,2,6-trimethyloctane in supercritical fluids is not extensively documented, the general principle of enhanced solubility for branched alkanes is well-established. This property is relevant for the use of metal complexes with branched alkyl ligands, such as bis(2,2,7-trimethyloctane-3,5-dionato) copper(II), in supercritical fluid deposition processes, where the solubility of the precursor in the supercritical fluid is a key parameter.

The following table presents a qualitative comparison of the solubility of linear and branched alkanes in supercritical CO₂.

| Alkane Type | Relative Solubility in scCO₂ |

| Linear Alkanes | Lower |

| Branched Alkanes | Higher |

This increased solubility of branched structures is a critical consideration in the design of precursors for supercritical fluid-based material deposition techniques.

Interdisciplinary Research Contexts and Analytical Method Development

Role as a Reference Standard in Hydrocarbon Analysis

In the field of analytical chemistry, particularly in hydrocarbon analysis, reference standards are crucial for the accurate identification and quantification of compounds within complex mixtures. 2,2,6-Trimethyloctane serves this purpose, especially in gas chromatography (GC). Due to its stable and well-defined chemical properties, its retention time and mass spectrum act as reliable benchmarks.

Analytical laboratories, such as those referenced by the National Institute of Standards and Technology (NIST), utilize compounds like this compound to calibrate instruments and validate analytical methods. nist.govnist.gov Its retention index, a figure that describes where a compound elutes in a GC system relative to a series of n-alkanes, is a key piece of data used for its identification. nih.gov This allows researchers to confirm the presence of this compound in a sample by comparing the resulting data against the known values from a certified reference standard.

| Property | Value | Source |

| Molecular Formula | C11H24 | lookchem.comnist.govnih.gov |

| Molecular Weight | 156.31 g/mol | lookchem.comnih.gov |

| CAS Number | 62016-28-8 | nist.govnih.gov |

| Kovats Retention Index (Semi-standard non-polar column) | 963, 964 | nist.govnih.gov |

This interactive table summarizes the key identification properties of this compound used in its role as a reference standard.

Research in Fuel Science and Combustion Efficiency

The structure of hydrocarbon molecules directly influences their combustion properties and, consequently, their performance as fuels. Branched alkanes like this compound are of particular interest in fuel science for their impact on engine performance.

Conversely, the cetane number (CN) is the key ignition quality indicator for diesel fuels. dtic.mil While the octane (B31449) number is more relevant for this specific compound, the study of structural correlates is a broad principle in fuel science. Research has shown that the ratio of methylene (B1212753) (CH2) to methyl (CH3) functional groups can correlate with low-temperature reactivity for large paraffinic fuels. princeton.edu The specific branching pattern of this compound influences its ignition delay and combustion efficiency, making it a valuable component for studies aiming to model and predict the behavior of complex fuel mixtures.

Volatile Organic Compound (VOC) Biomarker Research Methodologies

Volatile organic compounds (VOCs) are carbon-based chemicals that are present in exhaled breath and can be collected from biological fluids. researchgate.net The profile of VOCs can reflect metabolic processes within the body, and alterations in these profiles have been correlated with various diseases, making them promising non-invasive biomarkers. researchgate.netnih.govresearchgate.net

Exhaled breath analysis has emerged as a significant non-invasive method for disease screening and diagnosis. nih.govamegroups.org This technique is predicated on the principle that VOCs produced by metabolic processes, both normal and pathological, can diffuse from the blood into the lungs and be expelled during exhalation. sciencepublishinggroup.com this compound has been identified as one of the many VOCs present in human breath. nih.gov

The collection of breath samples is a critical step in the analytical pipeline. It is a simple, painless procedure that can be repeated frequently. researchgate.net Various devices and methods are used to capture breath, ensuring that the sample is representative of alveolar air, where the concentration of endogenous VOCs is highest. Standardizing these collection methods is a key focus of the research community to ensure that results are comparable across different studies. nih.gov

Once a breath sample is collected, highly sensitive analytical techniques are required to detect the trace concentrations of VOCs. Gas chromatography-mass spectrometry (GC-MS) is considered the gold standard for VOC analysis in exhaled breath. frontiersin.orgnih.gov This powerful technique first separates the complex mixture of compounds in the breath sample using a gas chromatograph. The separated compounds then enter a mass spectrometer, which identifies them based on their unique mass-to-charge ratio and fragmentation pattern.

The typical workflow for detecting a specific compound like this compound involves:

Sample Collection and Pre-concentration: Breath is collected into an inert container or onto a sorbent trap. This step often includes a pre-concentration phase, where the VOCs are collected and concentrated to increase the signal for detection. nih.gov

Thermal Desorption (TD): If a sorbent tube is used, it is heated to release the trapped VOCs into the GC-MS system.

GC Separation: The VOC mixture is separated on a capillary column. The specific column type and temperature program are chosen to optimize the separation of hydrocarbons. nist.gov

MS Detection and Identification: The mass spectrometer detects the molecules as they elute from the GC column. The resulting mass spectrum is compared to a library of known spectra, such as the NIST library, to confirm the identity of this compound. nist.govnist.gov

Challenges in Identifying and Quantifying Specific Isomers as Biomarker Candidates

The identification of volatile organic compounds (VOCs) in exhaled breath is a promising frontier for the non-invasive diagnosis of diseases, including cancer. nih.gov Branched alkanes, such as isomers of trimethyloctane, have been investigated as potential biomarkers. For instance, compounds like 2,5,6-trimethyloctane (B13943580) and 1,4-dimethoxy-2,3-butanediol have been noted as potential volatile markers for distinguishing breast cancer patients from healthy individuals. annlabmed.orgaetna.com However, the precise identification and quantification of specific isomers like this compound from complex biological matrices are fraught with analytical challenges.

The core difficulty lies in the structural similarity of alkane isomers. vurup.sk Compounds with the same molecular formula and similar branching patterns exhibit nearly identical physical and chemical properties, leading to significant hurdles in analytical separation and detection.

Key Analytical Hurdles:

Chromatographic Co-elution: In gas chromatography (GC), the most common technique for analyzing VOCs, isomers with close boiling points often co-elute, meaning they emerge from the chromatography column at the same time. chromatographyonline.com This makes it difficult to resolve individual isomers into distinct peaks for quantification. For example, separating linear hydrocarbons from their branched isomers is a known challenge that often requires specialized methods. acs.org

Mass Spectrometric Similarity: Mass spectrometry (MS), typically used for detection following GC, breaks molecules into charged fragments. Isomers often produce very similar fragmentation patterns, making unambiguous identification based on mass spectra alone challenging without the use of authentic reference standards. vurup.sk

Low Concentration in Complex Matrices: Biomarkers in breath or blood are often present at trace levels (parts per billion or even parts per trillion). nih.gov Detecting these minute quantities requires highly sensitive instrumentation and methods that can distinguish the target analyte from a complex background of thousands of other compounds.

Lack of Commercial Standards: Accurate quantification relies on calibrating the analytical instrument with a certified pure standard of the target compound. However, obtaining pure standards for every possible alkane isomer can be difficult and expensive, hindering the validation of quantitative methods.

Matrix Effects: The biological sample itself (the "matrix") contains numerous other compounds that can interfere with the analysis, either by suppressing or enhancing the signal of the target analyte, leading to inaccurate quantification. nih.gov

Overcoming these challenges often requires advanced analytical techniques. Multidimensional gas chromatography (MDGC), which uses two different GC columns in sequence, can provide the enhanced separation power needed to resolve complex isomer mixtures. vurup.sk Similarly, high-resolution mass spectrometry can provide more accurate mass measurements to help differentiate between compounds with the same nominal mass. The development of novel GC stationary phases specifically designed to improve the separation of hydrocarbon isomers is also an active area of research. chromatographyonline.com

| Analytical Challenge | Description | Potential Solution |

| Isomer Co-elution | Structurally similar isomers have very close boiling points and retention times in standard GC, causing peaks to overlap. chromatographyonline.comacs.org | Multidimensional Gas Chromatography (MDGC), specialized capillary columns with high isomeric selectivity (e.g., liquid crystalline phases). vurup.sk |

| Spectral Similarity | Mass spectra of different isomers can be nearly identical, preventing definitive identification. vurup.sk | High-Resolution Mass Spectrometry (HRMS), comparison with retention indices of pure standards. |

| Trace Concentrations | Biomarkers are often present in very low amounts in complex biological samples like breath. nih.gov | Highly sensitive detectors, pre-concentration techniques (e.g., Solid-Phase Microextraction - SPME). |

| Matrix Interference | Other compounds in the sample can affect the accuracy of the measurement. nih.gov | Advanced sample preparation methods, use of internal standards for calibration. |

Research in Flavor and Aroma Metabolomics

While this compound is a volatile organic compound, it is not widely cited as a key character-impact compound for the flavor or aroma of specific foods in the available scientific literature. Flavor and aroma research often focuses on compounds that are not only present but also have a low odor threshold, meaning they can be detected by the human olfactory system at very low concentrations. nih.gov

The study of VOCs in food is extensive, with hundreds of different compounds identified in various products. For example, a study on VOCs in Canadian food samples detected compounds like m-xylene, toluene, and ethylbenzene (B125841) with high frequency across 153 different food composites. nih.govmerckmillipore.com These studies utilize techniques like headspace solid-phase microextraction (SPME) coupled with GC-MS to identify the full spectrum of volatile compounds. researchgate.net

Branched alkanes are known to be present in the volatile profiles of various natural products. However, their contribution to aroma is generally considered less significant than that of more potent oxygenated compounds like aldehydes or esters, which often have fruity or floral notes. nih.gov The aroma profile of a food is typically the result of a complex mixture of dozens or even hundreds of VOCs, and the perceived flavor is a result of their combined effect. researchgate.net Therefore, while this compound may be present as a minor component in the volatile fraction of some foods, its specific role in flavor and aroma metabolomics is not well-defined in current research.

| Compound Class | General Contribution to Aroma | Examples Found in Food/Beverages |

| Aldehydes | Often described as "green," "fruity," or "fatty." Generally have low odor thresholds. nih.gov | Hexanal, Nonanal, Octanal unl.pt |

| Alcohols | Can contribute "fruity" or "floral" notes, but typically have higher odor thresholds than aldehydes. nih.gov | Linalool, Geraniol, Ethanol nih.govunl.pt |

| Ketones | Can impart "fruity" or "cheesy" aromas. nih.gov | 2-Heptanone, 2-Nonanone, Acetone aetna.comnih.gov |

| Esters | Major contributors to "fruity" and "sweet" aromas in many fruits. | Ethyl acetate, Isoamyl acetate |

| Terpenes | Responsible for the characteristic aromas of citrus, pine, and spices. | Limonene, Alpha-pinene sterc.org |

| Aromatic Hydrocarbons | Can be present from environmental sources or packaging; not typically associated with desirable food aromas. researchgate.net | Toluene, Ethylbenzene, m-Xylene nih.gov |

Q & A

Q. How should conflicting CAS registry numbers (e.g., 62016-28-8 vs. 62016-37-9) be resolved in literature reviews?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.